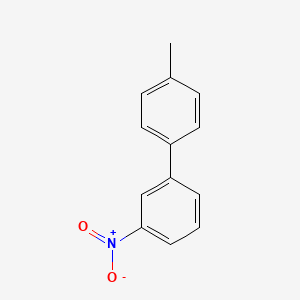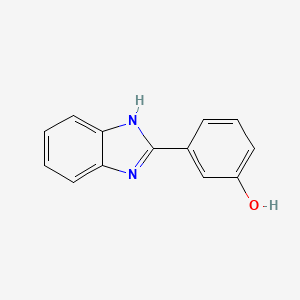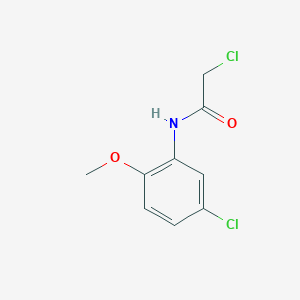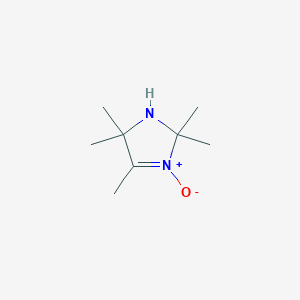
Strontium chlorate
概要
説明
Strontium chlorate is a chemical compound with the formula Sr(ClO3)2 . It is a strong oxidizing agent, meaning it readily accepts electrons from other substances during chemical reactions. This compound appears as a moist solid or semi-solid slurry of white crystals and is known for its high oxidizing power.
準備方法
Synthetic Routes and Reaction Conditions: Strontium chlorate can be synthesized through the reaction of strontium carbonate (SrCO3) with chloric acid (HClO3). The reaction proceeds as follows: \[ \text{SrCO}_3 + 2 \text{HClO}_3 \rightarrow \text{Sr(ClO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 \] The reaction is typically carried out in an aqueous solution, and careful control of temperature and concentration is necessary to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves large reactors and continuous monitoring to ensure consistent product quality.
化学反応の分析
Types of Reactions: Strontium chlorate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: this compound can oxidize various organic and inorganic substances. Common reagents include reducing agents like hydrogen peroxide (H2O2) and sulfur dioxide (SO2).
Substitution Reactions: These reactions are less common but can occur with specific reagents and conditions.
Major Products Formed:
Oxidation Products: The major products of oxidation reactions include oxygen gas (O2) and the corresponding reduced forms of the reactants.
Substitution Products: These reactions can yield various substituted compounds depending on the reactants involved.
科学的研究の応用
Strontium chlorate has several applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical syntheses and analytical procedures.
Biology: Employed in studies involving oxidative stress and cellular respiration.
Medicine: Investigated for potential use in antimicrobial treatments due to its oxidizing properties.
Industry: Utilized in the production of pyrotechnics and other materials requiring strong oxidizers.
作用機序
Strontium chlorate is similar to other strontium compounds such as strontium perchlorate (Sr(ClO4)2) and strontium nitrate (Sr(NO3)2). it is unique in its high oxidizing power and specific applications in pyrotechnics and scientific research.
類似化合物との比較
Strontium Perchlorate: Used in pyrotechnics for red flames.
Strontium Nitrate: Also used in pyrotechnics but with different flame color and properties.
特性
IUPAC Name |
strontium;dichlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTABACCYANHFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(ClO3)2, Cl2O6Sr | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | strontium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10326-21-3 (Parent) | |
| Record name | Strontium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70890637 | |
| Record name | Strontium chlorate (Sr(ClO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium chlorate appears as a moist solid or semi-solid slurry of white crystals. May explode under exposure to heat or fire. Used in pyrotechnics., Colorless to white crystals; Releases oxygen when heated to 120 degrees C; [HSDB] | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium chlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
174.9 G/100 ML WATER AT 18 °C, Sol in dilute alcohol; insol in absolute alcohol; very sol in hot water | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.15 g/cu-cm | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR WHITE CRYSTALS | |
CAS No. |
7791-10-8 | |
| Record name | STRONTIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1538 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium chlorate (Sr(ClO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG48A4P4FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120 °C (Decomp) | |
| Record name | STRONTIUM CHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Strontium Chlorate impact bone structure in comparison to Strontium Ranelate?
A1: Research indicates that both this compound and Strontium Ranelate can positively influence bone microarchitecture. A study on mice found that both compounds, when administered orally, led to an increase in bone volume, trabecular thickness, and the number of trabeculae in the femur. Importantly, no significant differences were observed between the effects of the organic (Strontium Ranelate) and inorganic (this compound) forms of Strontium. This suggests that both types of compounds might exert similar influence on bone health. []
Q2: What is the structural characterization of this compound?
A2: this compound is an inorganic compound with the molecular formula Sr(ClO3)2. [] While its exact molecular weight can be calculated from the periodic table, studies report analyzing its 35Cl nuclear quadrupole resonance frequency (NQR) to understand its structural properties. This technique provides information about the electron density and symmetry around the Chlorine nucleus, offering insights into the molecule's structure and interactions. [, ]
Q3: Are there specific challenges in studying the pressure dependence of NQR frequency in this compound?
A3: Yes, studying the pressure dependence of the 35Cl NQR frequency in this compound presents a unique challenge. Research has shown that the pressure dependence in this compound is unusually small and negative. This is in contrast to related compounds like Sodium Chlorate and Potassium Chlorate, where the pressure dependence is significantly larger and positive. [] This atypical behavior necessitates considering explicit pressure effects on the electric field gradient to fully explain the observed pressure dependence of the NQR frequency in this compound. []
Q4: Is there a computational model available for predicting the structure of this compound?
A5: Yes, researchers have developed transferable interatomic potentials that accurately predict the structural properties of various alkali chlorate and bromate salts, including this compound. [, ] These models offer a valuable tool for understanding the behavior of these compounds and designing new materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)









